molecular formula C7H6O3 B053948 3-(3-Furyl)acrylic acid CAS No. 39244-10-5

3-(3-Furyl)acrylic acid

Cat. No.: B053948
CAS No.: 39244-10-5
M. Wt: 138.12 g/mol
InChI Key: JHAPZUDWRRBZHZ-OWOJBTEDSA-N
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Description

3-(3-Furyl)acrylic acid is an organic compound with the molecular formula C₇H₆O₃. It is a derivative of acrylic acid where the hydrogen atom on the β-carbon is replaced by a 3-furyl group. This compound is known for its applications in chemical research and pharmaceuticals .

Mechanism of Action

Target of Action

3-(3-Furyl)acrylic acid is a reactant used in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives . These derivatives are known to inhibit malonyl-CoA decarboxylase (MCD), a key enzyme involved in fatty acid metabolism . The compound’s primary target, therefore, is MCD.

Mode of Action

It is known that its derivatives interact with mcd, potentially altering the enzyme’s activity . This interaction could lead to changes in fatty acid metabolism, affecting energy production within cells.

Biochemical Pathways

The primary biochemical pathway affected by this compound is likely the fatty acid metabolism pathway, given its interaction with MCD . Changes in this pathway could have downstream effects on energy production and storage within cells, potentially influencing cellular function and health.

Pharmacokinetics

It is sparingly soluble in water , which could impact its absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The molecular and cellular effects of this compound’s action would likely be related to changes in fatty acid metabolism due to its interaction with MCD . This could potentially influence energy production and storage within cells, affecting cellular function and health.

Action Environment

Environmental factors could potentially influence the action, efficacy, and stability of this compound. For example, the compound’s solubility could be affected by the pH of its environment . Additionally, the compound’s stability could be influenced by temperature and exposure to light or oxygen

Preparation Methods

3-(3-Furyl)acrylic acid can be synthesized through various methods. One common synthetic route involves the reaction of 3-bromoacrylic acid with furan . Another method includes the use of carbohydrate-derived furfurals and malonic acid, employing various organocatalysts . Industrial production methods often focus on optimizing reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

3-(3-Furyl)acrylic acid undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include dimethyl carbonate for esterification and piperidinium acetate as a catalyst for the synthesis . Major products formed from these reactions include esterified derivatives and reduced forms of the compound.

Scientific Research Applications

3-(3-Furyl)acrylic acid is used extensively in scientific research, particularly in the fields of chemistry and pharmaceuticals. It serves as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals . . The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it valuable for developing new materials and drugs.

Comparison with Similar Compounds

3-(3-Furyl)acrylic acid can be compared with other similar compounds, such as 3-(2-Furyl)acrylic acid. Both compounds share a similar structure but differ in the position of the furan ring. This difference can lead to variations in their chemical reactivity and applications. For example, 3-(2-Furyl)acrylic acid is used in the preparation of heteroaryl-substituted bis-trifluoromethyl carbinols and trifluoroacetophenone derivatives . The unique positioning of the furan ring in this compound provides distinct chemical properties and reactivity, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

(E)-3-(furan-3-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-7(9)2-1-6-3-4-10-5-6/h1-5H,(H,8,9)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAPZUDWRRBZHZ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80901228
Record name (2E)-3-(3-Furanyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81311-95-7
Record name (2E)-3-(3-Furanyl)-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80901228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-(furan-3-yl)prop-2-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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